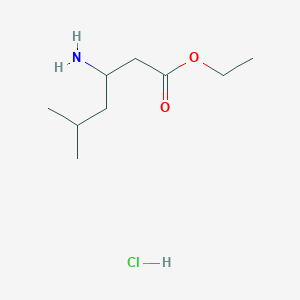

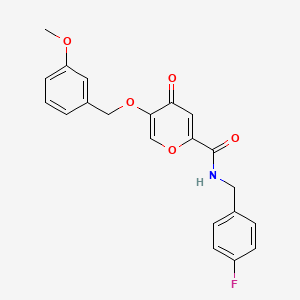

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Genotoxic and Carcinogenic Potentials of Acrylates

Genotoxicity, Mutagenicity, and Carcinogenicity : A comprehensive review on the genotoxic, mutagenic, and carcinogenic potentials of lower acrylates like ethyl acrylate highlighted the limited potential for human environmental exposure but noted possible occupational exposure through inhalation and dermal contact. The review incorporated high-throughput screening data, computational toxicology, and toxicokinetic data. It concluded that these acrylates are metabolized rapidly and exhibit a lack of bioactivity in cancer-related pathways, supporting a cytotoxic, non-genotoxic mechanism. Importantly, it found that high doses of these acrylates did not show any increase in tumor incidence in animal models, with a few exceptions related to chronic irritation and reversible tissue damage at the site of contact (Suh et al., 2018).

DNA Binding and Synthetic Dyes

DNA Minor Groove Binder : The synthetic dye Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, was reviewed for its uses as a fluorescent DNA stain, its application in plant cell biology, and as a starting point for rational drug design. This review highlighted the dye's significance as a model system to investigate the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Polymer Research and Applications

Terpolymerization : The synthesis of the terpolymer, poly (styrene-acrylonitrile-linalool) through free radical solution polymerization, and its kinetics were detailed. The study provided insights into the molecular structure and the reactivity ratios of the monomers involved. This highlights the intricate process of creating polymers with specific characteristics and the importance of understanding the molecular interactions for polymer synthesis (Srivastava et al., 2002).

Flame Retardancy in Thermoplastics

Flame Retardancy : A detailed review of the application of ammonium polyphosphate (APP) in thermoplastic composites discussed the enhancement of mechanical, morphological, and thermal properties. This review emphasized the importance of the right combination of APP with other additives to improve the flame retardancy of various thermoplastic composites, showcasing the synergy between different materials in creating safer and more efficient products (Lim et al., 2016).

Properties

IUPAC Name |

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c1-3-15-5-8-17(9-6-15)19-14-27-22(24-19)18(13-23)11-16-7-10-20(25)21(12-16)26-4-2/h5-12,14,25H,3-4H2,1-2H3/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFIMXMHCWJPIF-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OCC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)OCC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2492409.png)

![1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2492414.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide](/img/structure/B2492416.png)

![5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2492417.png)

![N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2492419.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)

![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)

![3,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2492422.png)